(4r,7r)-1-Azaspiro[3.5]nonan-7-ol

Medicinal Chemistry Drug Discovery Physicochemical Property

(4R,7R)-1-Azaspiro[3.5]nonan-7-ol (CAS 1934868-83-3) is a chiral, non‑planar spirocyclic amine‑alcohol that presents a conformationally restricted azetidine‑cyclohexanol scaffold. Its molecular formula is C₈H₁₅NO (MW 141.21) as the free base, and it is commonly supplied as the hydrochloride salt (C₈H₁₆ClNO, MW 177.7) with a CLogP of ‑0.279.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13524432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4r,7r)-1-Azaspiro[3.5]nonan-7-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CCN2
InChIInChI=1S/C8H15NO/c10-7-1-3-8(4-2-7)5-6-9-8/h7,9-10H,1-6H2
InChIKeyDSVNXTAFDGOZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,7R)-1-Azaspiro[3.5]nonan-7-ol: Chiral Spirocyclic Building Block for Stereochemically Demanding Synthesis


(4R,7R)-1-Azaspiro[3.5]nonan-7-ol (CAS 1934868-83-3) is a chiral, non‑planar spirocyclic amine‑alcohol that presents a conformationally restricted azetidine‑cyclohexanol scaffold. Its molecular formula is C₈H₁₅NO (MW 141.21) as the free base, and it is commonly supplied as the hydrochloride salt (C₈H₁₆ClNO, MW 177.7) with a CLogP of ‑0.279 [1]. The fixed (4R,7R) configuration, combined with the basic azetidine nitrogen (predicted pKa ~9.86) , places it as a high‑value intermediate in the synthesis of tetrodotoxin analogues and other constrained amine‑containing targets [2].

(4R,7R)-1-Azaspiro[3.5]nonan-7-ol: Why Close Structural Analogues Cannot Substitute in Synthesis or Biological Screening


Superficially similar spiro[3.5]nonane building blocks—such as the 1‑oxaspiro analogue, the 7‑azaspiro positional isomer, or the racemic mixture—exhibit divergent physicochemical and target‑engagement profiles that preclude simple interchange. The 1‑azaspiro core places the basic nitrogen in a strained azetidine ring, resulting in a lower pKa (~9.86) and a distinct hydrogen‑bonding geometry compared with the 7‑azaspiro isomer (piperidine‑like, pKa ~10.56) . Replacement with the 1‑oxaspiro analogue removes the basic center entirely, eliminating salt‑formation capability and raising logP by >1 unit . Even the racemic mixture of the same compound confounds stereospecific target interactions. The quantitative evidence below demonstrates that each structural variation produces measurable, decision‑relevant differences.

(4R,7R)-1-Azaspiro[3.5]nonan-7-ol: Head‑to‑Head and Cross‑Study Comparative Evidence for Scientific Selection


Lipophilicity and Salt‑Formation Advantage Over the 1‑Oxaspiro Analogue

The (4R,7R)-1-azaspiro[3.5]nonan-7-ol hydrochloride exhibits a CLogP of -0.279 [1], whereas the oxygen analogue (4R,7r)-1-oxaspiro[3.5]nonan-7-ol has a predicted XLogP of 1.08 and a topological polar surface area (TPSA) of 29.46 Ų . This >1.3‑log‑unit difference arises from the ionisable azetidine nitrogen (predicted pKa ~9.86 ), which enables protonation and salt formation; the oxaspiro analogue lacks a basic centre and cannot form analogous salts.

Medicinal Chemistry Drug Discovery Physicochemical Property

Basicity and Scaffold Geometry Differentiated from the 7‑Azaspiro Positional Isomer

The 1‑azaspiro core embeds the nitrogen in a four‑membered azetidine ring, giving a predicted pKa of ~9.86 , whereas a representative 7‑azaspiro[3.5]nonane derivative (piperidine‑type nitrogen) shows a predicted pKa of 10.56 . The smaller azetidine ring also imposes a distinct spatial orientation of the nitrogen lone pair, altering hydrogen‑bonding geometry and target‑binding complementarity. These two scaffolds have been pursued for entirely unrelated biological targets: 1‑azaspiro derivatives are patented as key intermediates in tetrodotoxin (TTX) synthesis [1], while 7‑azaspiro analogues have been optimised as FAAH inhibitors [2].

Chemical Biology Drug Design Physicochemical Property

Single Enantiomer vs Racemate: Chiral Purity for Stereospecific Applications

The (4R,7R) enantiomer (CAS 1934868-83-3) is available as a single stereoisomer , whereas the racemic mixture rac-(4r,7r)-1-azaspiro[3.5]nonan-7-ol hydrochloride (CAS 2839128-80-0) is also sold commercially [1]. In a stereospecific biological assay, the eudismic ratio can vary by orders of magnitude; using the racemate introduces an unpredictable 50% contamination with the opposite enantiomer.

Chiral Chemistry Drug Discovery Analytical Chemistry

DMSO Solubility and Storage Stability Relevant to High‑Throughput Screening

A closely related 1‑azaspiro[3.5]nonan-7-ol derivative demonstrates DMSO solubility >30 mg/mL and can be stored as a DMSO stock solution at −20 °C for up to three months without degradation . This level of solubility and stability is critical for automated liquid‑handling systems and long‑term screening campaigns, and exceeds what is typically achievable with non‑ionisable spiro‑ether building blocks such as 1‑oxaspiro[3.5]nonan-7-ol.

Compound Management High‑Throughput Screening Drug Discovery

(4R,7R)-1-Azaspiro[3.5]nonan-7-ol: Optimal Application Scenarios Grounded in Comparative Evidence


Stereochemically Defined Lead Optimisation

When a hit contains a spirocyclic amine, the (4R,7R) enantiomer provides a well‑defined chiral centre for SAR exploration. Its single‑enantiomer status avoids the confounding influence of the opposite enantiomer, enabling clear structure‑activity correlations.

Tetrodotoxin Analogue Synthesis

The 1‑azaspiro[3.5]nonane framework is a patented intermediate for TTX synthesis [1]. The (4R,7R)-7-hydroxy substituent provides a functional handle for late‑stage diversification, accelerating route design for TTX‑based probe molecules or toxin therapeutics.

Salt‑Based Formulation Screening

The basic azetidine nitrogen (pKa ~9.86) allows facile formation of hydrochloride or other pharmaceutically acceptable salts. This capability can be exploited to optimise dissolution rate, hygroscopicity, and solid‑state stability early in pre‑formulation development.

High‑Throughput Screening Library Design

With DMSO solubility exceeding 30 mg/mL and proven solution stability at −20 °C for three months , this compound is well‑suited for inclusion in diversity‑oriented or target‑focused screening decks, minimising the risk of precipitation‑related assay interference.

Quote Request

Request a Quote for (4r,7r)-1-Azaspiro[3.5]nonan-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.